molecular formula C22H15N3O3 B12597082 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid CAS No. 649757-99-3

2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid

Cat. No.: B12597082
CAS No.: 649757-99-3
M. Wt: 369.4 g/mol
InChI Key: ZRSRRGJTHYETPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline moiety with a hydrazinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the hydrazinyl-substituted phenyl intermediate, which is then coupled with a quinoline derivative. The reaction conditions often involve the use of organic solvents such as toluene or ethanol, and catalysts like trifluoromethanesulfonic acid to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production, such as optimizing reaction times and conditions, could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine-substituted derivatives .

Scientific Research Applications

2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of quinoline.

    2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}pyridine-4-carboxylic acid: Contains a pyridine ring instead of quinoline.

Uniqueness

The uniqueness of 2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid lies in its combination of a quinoline ring with a hydrazinyl-substituted phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

649757-99-3

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C22H15N3O3/c26-17-11-9-16(10-12-17)25-24-15-7-5-14(6-8-15)21-13-19(22(27)28)18-3-1-2-4-20(18)23-21/h1-13,26H,(H,27,28)

InChI Key

ZRSRRGJTHYETPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.